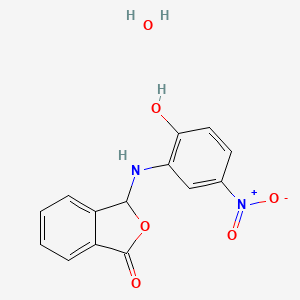![molecular formula C20H20N2O B14176365 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol CAS No. 917807-63-7](/img/structure/B14176365.png)
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol is an organic compound that belongs to the class of phenylpyrazoles. This compound contains a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Vorbereitungsmethoden
The synthesis of 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol typically involves organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions . The reaction conditions and reagents used can vary depending on the desired product and specific requirements of the synthesis.
Analyse Chemischer Reaktionen
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce a variety of substituted phenylpyrazoles .
Wissenschaftliche Forschungsanwendungen
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential therapeutic properties, including its ability to inhibit specific enzymes and proteins. In medicine, it is investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and chemical sensors .
Wirkmechanismus
The mechanism of action of 4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-{3-Amino-1-[4-(pyridin-4-yl)phenyl]propyl}phenol can be compared with other similar compounds, such as phenylpyrazoles and pyrrolidine derivatives. These compounds share similar structural features and chemical properties but may differ in their biological activity and applications. For example, pyrrolidine derivatives are known for their versatility and use in drug discovery, while phenylpyrazoles are studied for their potential therapeutic properties .
Similar Compounds
- Phenylpyrazoles
- Pyrrolidine derivatives
- Pyrazole derivatives
- Indole derivatives
Eigenschaften
CAS-Nummer |
917807-63-7 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
4-[3-amino-1-(4-pyridin-4-ylphenyl)propyl]phenol |
InChI |
InChI=1S/C20H20N2O/c21-12-9-20(18-5-7-19(23)8-6-18)17-3-1-15(2-4-17)16-10-13-22-14-11-16/h1-8,10-11,13-14,20,23H,9,12,21H2 |
InChI-Schlüssel |
OVNVKTQBPYQTAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=NC=C2)C(CCN)C3=CC=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



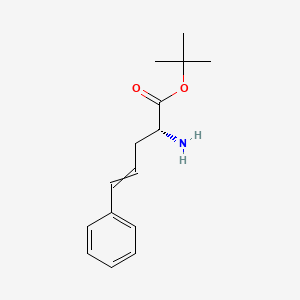
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
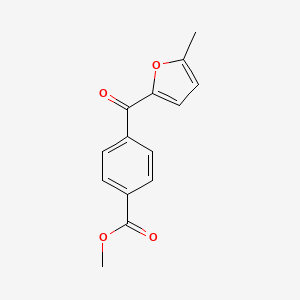
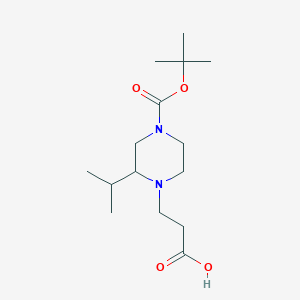
![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-octyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14176355.png)
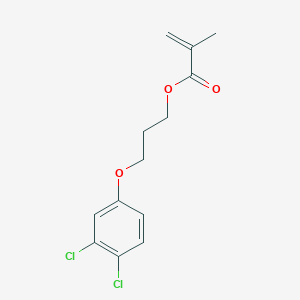
![5-Butoxy-3-(1-methyl-1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14176375.png)
